4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid
Overview
Description
4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid is an organic compound that features a morpholine ring substituted with a phenoxyethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid typically involves the reaction of morpholine with 2-phenoxyethyl bromide, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The carboxylation step can be achieved using carbon dioxide under pressure or by using a carboxylating agent like chloroformic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in molecular docking studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The phenoxyethyl group can enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can interact with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethylamine: Similar structure but lacks the morpholine ring and carboxylic acid group.
Phenoxyacetic acid: Contains the phenoxy group but lacks the morpholine ring.
Morpholine-2-carboxylic acid: Contains the morpholine ring and carboxylic acid group but lacks the phenoxyethyl group.
Uniqueness
4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid is unique due to the combination of the phenoxyethyl group, morpholine ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
4-(2-phenoxyethyl)morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)12-10-14(7-9-18-12)6-8-17-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVIDWMNBFEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCOC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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